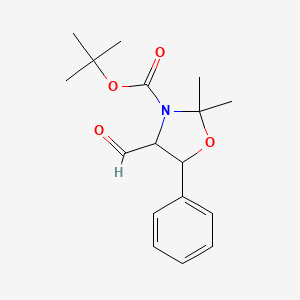
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7F4IO2 and a molecular weight of 362.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoate ester. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent.
Iodination: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent.
Esterification: Finally, the esterification reaction is carried out to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate: Lacks the iodine atom, which may affect its reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an ester, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H7F4IO2 |
|---|---|
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7F4IO2/c1-2-17-9(16)7-6(15)4-3-5(8(7)11)10(12,13)14/h3-4H,2H2,1H3 |
Clave InChI |
IBISMYSGEQSDDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)

